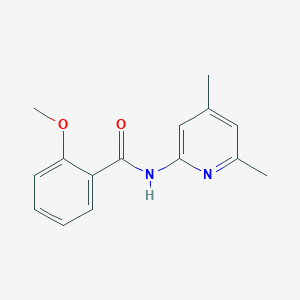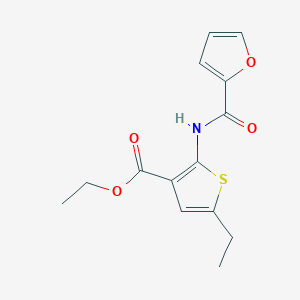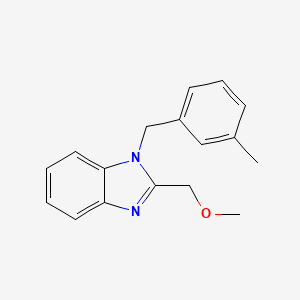
N-(4,6-dimethyl-2-pyridinyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-dimethyl-2-pyridinyl)-2-methoxybenzamide, commonly known as DMBA, is a chemical compound that has been extensively researched for its potential applications in the field of medicine and biotechnology. DMBA belongs to the class of benzamide derivatives and has been found to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of DMBA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. DMBA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. DMBA has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
DMBA has been found to exhibit a wide range of biochemical and physiological effects. It has been reported to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). DMBA has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, DMBA has been found to inhibit the growth of fungal cells by disrupting their cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMBA in lab experiments is its wide range of biological activities. DMBA has been found to exhibit antitumor, anti-inflammatory, and antifungal properties, making it a versatile compound for research. However, one of the limitations of using DMBA in lab experiments is its potential toxicity. DMBA has been found to exhibit cytotoxic effects on some cell types, and caution should be exercised when handling and using this compound.
Orientations Futures
There are several future directions for DMBA research. One area of interest is the development of DMBA-based drugs for the treatment of cancer and other diseases. DMBA has been found to exhibit potent antitumor activity, and further research may lead to the development of more effective cancer treatments. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of DMBA. Understanding these mechanisms may lead to the development of more targeted and effective therapies. Additionally, the development of new synthesis methods for DMBA may lead to the production of more efficient and cost-effective compounds for research.
Méthodes De Synthèse
DMBA can be synthesized using a variety of methods, including the reaction of 4,6-dimethyl-2-aminopyridine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of DMBA as a white crystalline solid with a melting point of approximately 177-179°C. Other methods of synthesis have also been reported in the literature.
Applications De Recherche Scientifique
DMBA has been extensively studied for its potential applications in the field of medicine and biotechnology. It has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antifungal properties. DMBA has been investigated for its potential use in the treatment of various diseases, including cancer, rheumatoid arthritis, and fungal infections.
Propriétés
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-8-11(2)16-14(9-10)17-15(18)12-6-4-5-7-13(12)19-3/h4-9H,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLCIODUBQYODP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylpyridin-2-yl)-2-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5764214.png)






![2-(2-isopropylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5764288.png)
![4-[(2,4-dimethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5764296.png)
![2-{4-allyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5764304.png)
![3-[(5-chloro-2-methylphenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one](/img/structure/B5764313.png)

![methyl 1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5764329.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5764335.png)